molecular formula C15H10F2O B2785373 (E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one CAS No. 1449399-98-7

(E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B2785373
CAS No.: 1449399-98-7
M. Wt: 244.241
InChI Key: QAOGPZYAKOBUEO-RUDMXATFSA-N
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Description

(E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is a synthetic fluorinated chalcone, a class of compounds characterized by a central α,β-unsaturated ketone system. This specific derivative features fluorine atoms on both aromatic rings, a modification known to enhance metabolic stability and optimize interactions with biological targets . The compound is supplied as a high-purity solid for research applications. Chalcones are recognized as "privileged structures" in medicinal chemistry due to their broad and potent biological activities . This compound serves as a key intermediate in synthesizing various heterocycles, including pyrazolines and benzothiazepines, which are valuable scaffolds in pharmaceutical development . Its core structure is of significant interest in drug discovery, particularly in oncology and neuroscience. Key Research Applications & Potential Mechanisms: Anticancer Research: Structurally similar chalcone analogs have demonstrated potent antiproliferative activity against human cancer cell lines, such as HCT116 colorectal carcinoma . The mechanism is often multi-targeted, with some chalcones and their diarylpentanoid analogs shown to induce p53-dependent growth inhibition and apoptosis by disrupting the p53-MDM2 interaction, a promising strategy for anticancer therapy . Neuroscience Research: Chalcone derivatives are investigated as inhibitors of the β-secretase (BACE1) enzyme, a key target in Alzheimer's disease research . Molecular docking studies indicate that the chalcone scaffold can form crucial hydrogen bonds with the catalytic aspartic acid residues (Asp32 and Asp228) of BACE1, interfering with the formation of amyloid-beta plaques . Antimicrobial Studies: Fluorinated chalcones exhibit moderate antibacterial and antifungal properties. Computational docking of analogous compounds against microbial targets (e.g., 4URO, 5V5Z) suggests strong binding affinity, primarily through hydrophobic forces and hydrogen bonding . For Research Use Only. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the provided Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

(E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-10H/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOGPZYAKOBUEO-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, also known as a fluorinated chalcone, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, structural characteristics, and various case studies highlighting its efficacy.

Chemical Structure and Synthesis

The compound belongs to the chalcone family, characterized by a central enone structure with two aromatic rings. The presence of fluorine atoms enhances its biological properties by increasing lipophilicity and altering electronic characteristics.

Synthesis Method:
The synthesis typically involves the condensation of 3-fluorobenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent to yield the desired product in high purity.

Anticancer Properties

Recent studies have indicated that chalcone derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study demonstrated that a related chalcone hybrid suppressed melanoma cell progression by inducing cell cycle arrest and apoptosis. The mechanism involved modulation of cyclin-dependent proteins and activation of caspase pathways .

Study Cell Line IC50 (µM) Mechanism
Study 1A2058 Melanoma12.5G2/M arrest, apoptosis
Study 2BLM Melanoma15.0Mitochondrial dysfunction, caspase activation

These findings suggest that (E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one may share similar mechanisms due to its structural similarities with other active chalcones.

Case Studies and Research Findings

  • Antiproliferative Mechanism : A study focusing on a related compound demonstrated that it induced apoptosis in melanoma cells through mitochondrial dysfunction and activation of caspases . The release of cytochrome c into the cytosol was noted, leading to a cascade of apoptotic events.
  • Structural Analysis : Structural studies utilizing X-ray crystallography have provided insights into the molecular conformation of (E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one. The compound exhibits a non-planar structure due to the dihedral angle between the aromatic rings, which may influence its biological interactions .
  • Electrophilic Activity : Recent advancements in drug discovery have highlighted the role of electrophilic compounds in inducing ferroptosis, a form of regulated cell death distinct from apoptosis. Chalcones like (E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one could potentially be developed into novel therapeutic agents targeting specific cancer pathways .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Fluorinated chalcones have been studied for their anticancer properties. Research indicates that (E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a lead compound in cancer therapy .

Antimicrobial Properties
The compound has also shown promising antimicrobial activity. In vitro studies revealed that it inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes .

Anti-inflammatory Effects
Another significant application is its anti-inflammatory properties. Research has indicated that (E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one can reduce inflammatory markers in animal models, making it a candidate for developing anti-inflammatory drugs .

Materials Science

Nonlinear Optical Materials
The compound's unique electronic properties make it suitable for applications in nonlinear optics. Studies have shown that (E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one exhibits high third-order nonlinear susceptibility, which is crucial for developing optical devices such as frequency converters and optical switches .

Photovoltaic Applications
Recent investigations into organic photovoltaic materials have highlighted the potential of this compound as an electron donor in organic solar cells. Its fluorinated structure enhances charge mobility and stability, leading to improved energy conversion efficiencies .

Photonics

Fluorescent Probes
Due to its fluorine substituents, (E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one can be utilized as a fluorescent probe in biochemical assays. The compound's fluorescence properties facilitate its application in tracking cellular processes and studying biomolecular interactions .

Laser Technology
The compound's nonlinear optical characteristics enable its use in laser technology. It can be incorporated into laser systems to enhance performance through frequency doubling or tripling processes, which are essential for generating specific wavelengths of light .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of Staphylococcus aureus
Anti-inflammatoryReduces inflammatory markers in animal models

Table 2: Material Properties and Applications

PropertyValue/DescriptionApplication Area
Third-order nonlinear susceptibility (χ(3)\chi^{(3)})High value indicating strong nonlinear responseNonlinear optics
Charge mobilityEnhanced due to fluorinationOrganic photovoltaics
Fluorescence efficiencySuitable for biochemical assaysPhotonics

Comparison with Similar Compounds

(E)-3-(4-Fluorophenyl)-1-(4-Hydroxyphenyl)prop-2-en-1-one (A10)

  • Structure : Differs by a hydroxyl group at the para position of ring A instead of fluorine.
  • Properties : The hydroxyl group introduces hydrogen-bonding capacity, enhancing solubility but reducing thermal stability compared to the fully fluorinated analog. This compound showed moderate yield (61.8%) under similar synthesis conditions .
  • Applications : Hydroxyl-substituted chalcones are often explored for antimicrobial activity, but fluorinated derivatives generally exhibit superior electronic properties for optoelectronic applications .

(E)-3-(2,6-Difluorophenyl)-1-(4-Fluorophenyl)prop-2-en-1-one

  • Structure : Features a 2,6-difluorophenyl group on ring A.
  • Properties: The additional fluorine atoms increase molecular symmetry and dipole moments, resulting in enhanced nonlinear optical (NLO) properties. This compound demonstrated a high synthesis yield (90%) and crystallized effectively for optical studies .
  • Applications: Superior NLO performance compared to mono-fluorinated analogs, making it promising for laser frequency conversion and photonic devices .

Halogen Substitution Effects

(E)-3-(3-Chlorophenyl)-1-(4-Fluorophenyl)prop-2-en-1-one (CH-ClF)

  • Structure : Chlorine replaces fluorine at the 3-position of ring A.
  • Properties: Chlorine’s lower electronegativity (3.0 vs. 4.0 for fluorine) reduces electron-withdrawing effects, leading to a higher HOMO-LUMO gap and lower dye-sensitized solar cell (DSSC) efficiency (3.2% vs. 4.8% for CH-FF). Hydrogen bonding is also less pronounced .
  • Applications : CH-ClF is less efficient in DSSCs due to poorer electron transport and charge separation .

(E)-3-(4-Fluorophenyl)-1-(2-Hydroxyphenyl)prop-2-en-1-one

  • Structure : Hydroxyl group at the ortho position of ring A.
  • Properties: Exhibited antibacterial activity against E. coli and S. aureus (MIC: 12.5–25 µg/mL). Fluorine at the para position of ring B enhances membrane permeability, but the ortho-hydroxyl group may limit bioavailability compared to non-hydroxylated analogs .

(E)-1-(4-Bromo-2-Hydroxy-5-Iodophenyl)-3-(4-Fluorophenyl)propanone (2j)

  • Structure : Bromine and iodine substituents on ring A; fluorine on ring B.
  • Properties : Demonstrated potent inhibitory activity (IC50: 4.7 µM) against a biological target, attributed to bromine’s electronegativity and fluorine’s synergistic effects. Replacement of bromine with chlorine (2h) increased IC50 to 13.82 µM, highlighting the importance of halogen electronegativity in bioactivity .

Data Tables

Table 1: Substituent Effects on DSSC Efficiency

Compound Substituents (Ring A/Ring B) Efficiency (%) Reference
CH-FF (Target Compound) 3-Fluoro / 4-Fluoro 4.8
CH-ClF 3-Chloro / 4-Fluoro 3.2
(E)-3-(4-Fluorophenyl)-1-(4-Methoxyphenyl)prop-2-en-1-one 4-Methoxy / 4-Fluoro 3.5*

*Estimated from analogous methoxy-substituted chalcones.

Key Findings and Trends

Fluorine Enhances Electronic Properties : Fluorinated chalcones consistently outperform chloro- or methoxy-substituted analogs in DSSC efficiency and optical applications due to fluorine’s high electronegativity and capacity for hydrogen bonding .

Substituent Position Matters : Para-fluorine on ring B optimizes electron withdrawal, while meta- or ortho-substituents on ring A modulate bioactivity and solubility .

Synthetic Yields Vary : Difluorinated derivatives achieve higher yields (e.g., 90% for 2,6-difluoro analogs) compared to hydroxyl- or methoxy-substituted chalcones (~60–70%) .

Q & A

Basic Research Questions

Q. How can the synthesis of (E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one be optimized for high yield and purity?

  • Methodological Answer : The synthesis typically involves Claisen-Schmidt condensation between 3-fluorobenzaldehyde and 4-fluoroacetophenone under basic conditions. Key parameters include:

  • Solvent choice : Ethanol or methanol is preferred due to their polarity and ability to stabilize intermediates .
  • Temperature control : Maintaining 0–5°C during base addition (e.g., NaOH) minimizes side reactions like retro-aldol condensation .
  • Purification : Recrystallization from toluene or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .
    • Validation : Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3) and confirm structure via 1H NMR^1 \text{H NMR} (characteristic α,β-unsaturated ketone protons at δ 7.8–8.1 ppm) .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between fluorophenyl groups, confirming the E-configuration .
  • NMR spectroscopy : 19F NMR^{19}\text{F NMR} identifies fluorine environments (e.g., meta-F at δ -112 ppm, para-F at δ -105 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+^+ at m/z 261.06) .

Q. How does the fluorine substitution pattern influence the compound’s physicochemical properties?

  • Methodological Answer :

  • Electron-withdrawing effects : Fluorine at the 3-position (meta) on the phenyl ring increases electrophilicity of the α,β-unsaturated ketone, enhancing reactivity in Michael additions .
  • Crystal packing : Fluorine atoms participate in weak C–H···F interactions (2.5–3.0 Å), influencing solubility and melting points (observed range: 405–407 K) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for fluorinated chalcones?

  • Methodological Answer :

  • Dose-response analysis : Re-evaluate IC50_{50} values under standardized conditions (e.g., MTT assay, 48–72 hr incubation) to account for cell-line variability .
  • SAR studies : Compare substituent effects; e.g., replacing 4-fluorophenyl with 4-chlorophenyl reduces logP but increases cytotoxicity in MCF-7 cells .
  • Meta-analysis : Cross-reference data with structurally similar compounds like (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, which shows enhanced NLO properties due to extended conjugation .

Q. How can computational methods predict nonlinear optical (NLO) properties of this compound?

  • Methodological Answer :

  • DFT calculations : Use B3LYP/6-311++G(d,p) to compute hyperpolarizability (β). For (E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, β is ~1.33× higher than 3MPNP due to asymmetric charge distribution .
  • Crystal engineering : Non-centrosymmetric space groups (e.g., P21_1/c) enhance second-harmonic generation (SHG) efficiency. Polarizable fluorine atoms contribute to dipole alignment .

Q. What experimental designs mitigate challenges in studying reaction mechanisms involving this compound?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Use deuterated solvents (e.g., D2_2O) to probe rate-determining steps in hydrolysis or reduction pathways .
  • In-situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation during reactions (e.g., enolate intermediates in nucleophilic additions) .
  • Competitive experiments : Compare reactivity with analogs (e.g., 4-Cl vs. 4-F substituents) to elucidate electronic vs. steric effects .

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